molecular formula C12H21NO3 B8767006 tert-Butyl N-(3-formylcyclohexyl)carbamate

tert-Butyl N-(3-formylcyclohexyl)carbamate

Cat. No.: B8767006
M. Wt: 227.30 g/mol
InChI Key: HFZOJUONOHDPHP-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-formylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be removed under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-(3-formylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-formylcyclohexyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(3-formylcyclohexyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 3-carboxycyclohexylcarbamate.

    Reduction: 3-hydroxycyclohexylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

tert-Butyl N-(3-formylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-formylcyclohexyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to hydrolysis under mild conditions. The protecting group can be removed by treatment with strong acids like trifluoroacetic acid or by heating .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.

    Benzyl carbamate: Another protecting group that can be removed by catalytic hydrogenation.

    Fluorenylmethoxycarbonyl (FMoc) carbamate: A protecting group that can be removed with an amine base.

Uniqueness

tert-Butyl N-(3-formylcyclohexyl)carbamate is unique due to its combination of a formyl group and a tert-butyl carbamate group, providing both reactivity and stability. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of amine groups are required .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(3-formylcyclohexyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)

InChI Key

HFZOJUONOHDPHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl [3-(hydroxymethyl)cyclohexyl]carbamate (0.51 g, 2.2 mmol) in methylene chloride (10 mL) at 0° C. was added Dess-Martin periodinane (1.1 g, 2.7 mmol). The mixture was stirred at room temperature for 2 h. The reaction was quenched with aq. 1N NaOH solution and extracted with methylene chloride. The combined organic layers were washed with water and then brine, dried over MgSO4, concentrated, and then purified on silica gel column (eluting with 20-50% EtOAc in hexanes) to give the desired product (0.3 g, 59%). LCMS calculated for C12H21NO3Na (M+Na)+: m/z=250.2. Found: 250.1.
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
59%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl 3-(hydroxymethyl)cyclohexylcarbamate (1.4 g, 6.11 mmol) in dimethylsulfoxide (10 mL) was added triethylamine (1.853 g, 18.32 mmol) followed by the pyridine-sulfur trioxide (2.92 g, 18.32 mmol) in 5 mL of dimethylsulfoxide, and the mixture was stirred at room temperature for 1 hour. The mixture was quenched with ice water and extracted into ethyl acetate (30 mL×2). The organic layer was washed with water and brine solution (25 mL each), dried over sodium sulfate, filtered, and concentrated under reduced pressure to afford the title compound.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
1.853 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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